

# A Head-to-Head Comparison of EZH2 Inhibitors: Tazemetostat vs. GSK126

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Compound of Interest		
Compound Name:	EML741	
Cat. No.:	B15583732	Get Quote

An Important Clarification on **EML741**: Initial searches for **EML741** in the context of EZH2 inhibition revealed no relevant data. Further investigation has clarified that **EML741** is a histone lysine methyltransferase G9a/GLP inhibitor, not an EZH2 inhibitor[1][2]. Therefore, a direct head-to-head comparison between **EML741** and the EZH2 inhibitor tazemetostat is not scientifically valid. To provide a valuable and relevant comparison for researchers in the field of oncology and drug development, this guide will instead offer a head-to-head comparison of two prominent EZH2 inhibitors: tazemetostat and GSK126.

This guide provides an objective comparison of the performance of tazemetostat and GSK126, supported by available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals.

## Introduction to EZH2 and its Inhibitors

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

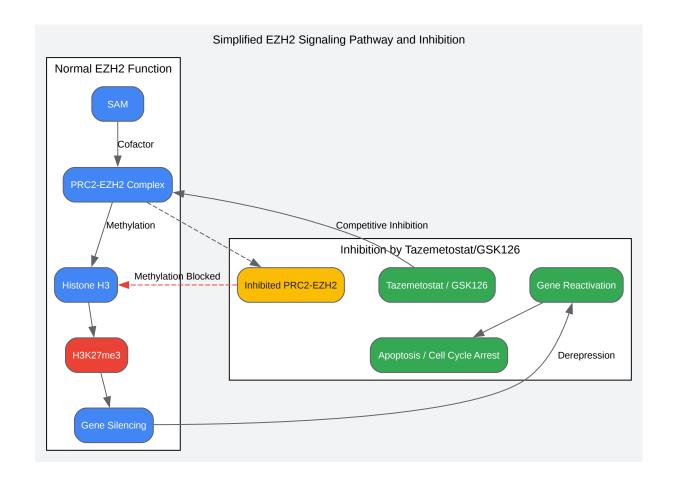
Tazemetostat (EPZ-6438) and GSK126 are both potent and selective small molecule inhibitors of EZH2. They function by competing with the S-adenosyl-L-methionine (SAM) cofactor, thereby preventing the methyltransferase activity of EZH2. This leads to a reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.



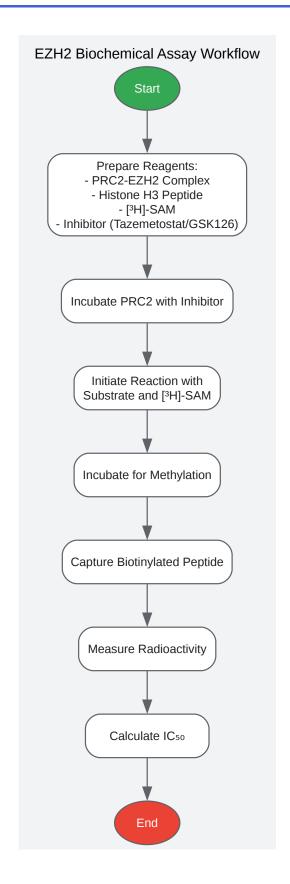
# **Mechanism of Action**

Both tazemetostat and GSK126 are S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, targeting both wild-type (WT) and mutant forms of the enzyme.[3] Inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27me3, which in turn reactivates the expression of PRC2 target genes. This can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.









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### References

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